2,3,6-Trifluoro-N-hydroxybenZimidoyl chloride
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Overview
Description
(1Z)-2,3,6-Trifluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound characterized by the presence of trifluoromethyl groups and a hydroxybenzenecarboximidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2,3,6-trifluorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the N-hydroxybenzenecarboximidoyl intermediate. The intermediate is then treated with thionyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1Z)-2,3,6-Trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-2,3,6-Trifluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,3,6-Trifluorobenzonitrile: A precursor in the synthesis of 2,3,6-Trifluoro-N-hydroxybenZimidoyl chloride.
N-Hydroxybenzenecarboximidoyl Chloride: A related compound with similar functional groups but lacking the trifluoromethyl groups.
Uniqueness: The presence of trifluoromethyl groups in this compound imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
(1Z)-2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)5-3(9)1-2-4(10)6(5)11/h1-2,13H/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLNPKCTBSWKX-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=NO)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1F)/C(=N/O)/Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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